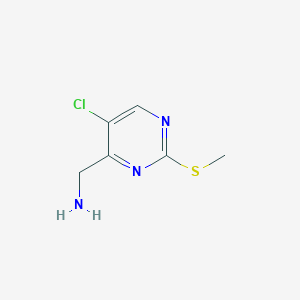

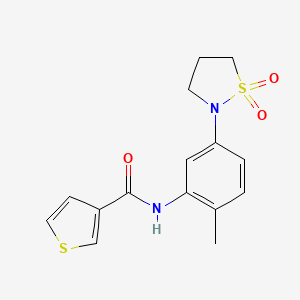

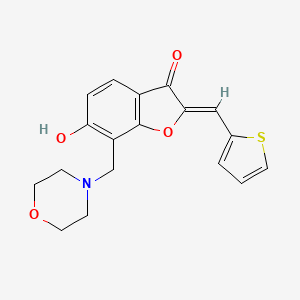

![molecular formula C18H18N2O4S2 B2500933 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-59-0](/img/structure/B2500933.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their role as antiarrhythmic agents , inhibitors of enzymes like stearoyl-CoA desaturase-1 , and antimicrobials . The presence of a thiazole ring in the compound suggests it may have interesting chemical and pharmacological properties, as thiazole and its derivatives are known to exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the cyclization of thioamide with other reagents, as seen in the synthesis of related compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . The synthesis process can achieve high yields and the structures of the products are typically confirmed using spectroscopic methods such as IR, ^1H NMR, and MS spectra . Although the specific synthesis of "N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by X-ray crystallography, which provides insights into the molecular conformations and modes of supramolecular aggregation . The presence of substituents on the benzamide ring can influence the molecular conformation and the overall crystal packing through various non-covalent interactions such as hydrogen bonding, π-π stacking, and S⋯O interactions . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of the sulfonyl and ethoxy groups in "N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide" could be explored in the context of their potential to form hydrogen bonds and engage in electrophilic substitution reactions. The thiazole ring can also undergo nucleophilic substitution reactions, which can be utilized to introduce additional functional groups or to modify the compound's structure for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. For instance, the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been studied, and it was found that certain derivatives can form stable gels in specific solvent mixtures . The antimicrobial activity of benzamide derivatives is also a significant chemical property, with some compounds showing significant antibacterial and antifungal activities .

Scientific Research Applications

Antioxidant Capacity Assays

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide may be involved in antioxidant capacity assays, particularly in reactions related to the ABTS/PP decolorization assay. The compound is potentially involved in reactions with antioxidants, where some antioxidants can form coupling adducts with ABTS•+, a reaction that is specific to certain antioxidants. The involvement of such a compound in antioxidant capacity assays could provide insights into the total antioxidant capacity and the specificity and relevance of oxidation products in these assays (Ilyasov et al., 2020).

Benzothiazole Derivatives in Drug Development

Benzothiazole, the core structure in N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, has significant pharmaceutical applications. Many derivatives of benzothiazole possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Additionally, 2-arylbenzothiazoles are potential antitumor agents, and some benzothiazole compounds are in clinical use for various diseases/disorders. The review by Kamal et al. (2015) emphasizes the importance of the benzothiazole nucleus in drug discovery due to its structural simplicity and versatility, highlighting its potential in developing novel chemotherapeutic agents (Kamal et al., 2015).

Benzothiazole in Biological Activities

The benzothiazole structure is a part of bioactive heterocycles and natural products, indicating the importance of this nucleus in biologically active compounds. The review by Sumit et al. (2020) discusses the biological and therapeutic activities of benzothiazole-containing compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. This highlights the significance of the benzothiazole nucleus and its derivatives, like N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, in medicinal chemistry and potential therapeutic applications (Sumit et al., 2020).

properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-3-24-14-6-5-7-15-16(14)19-18(25-15)20-17(21)12-8-10-13(11-9-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOMUYQOOYYYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)

![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)

![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)

![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)

![6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2500872.png)